Propane, 2-(ethenylthio)-2-methyl-

Description

Significance of Vinyl Sulfides in Contemporary Organic Synthesis

Vinyl sulfides are highly valuable intermediates in organic synthesis due to their versatile reactivity. researchgate.net They can act as surrogates for carbonyl compounds, participate in various coupling reactions, and serve as precursors for a wide range of other functional groups. organic-chemistry.orgnih.gov The presence of the sulfur atom can influence the reactivity of the vinyl group, allowing for selective transformations.

Numerous methods have been developed for the synthesis of vinyl sulfides, including copper-catalyzed and palladium-catalyzed cross-coupling reactions of thiols with vinyl halides, which offer high yields and stereoselectivity. organic-chemistry.orgacs.org These synthetic advancements have made a wide array of vinyl sulfides readily accessible for further use in complex molecule synthesis.

Importance in Materials Science and Functional Polymer Development

The vinyl group in vinyl sulfides makes them suitable monomers for polymerization, leading to the formation of functional polymers with unique properties. rsc.org The incorporation of sulfur into a polymer backbone can enhance properties such as refractive index and thermal stability. sigmaaldrich.comwikipedia.org For instance, poly(vinyl phenyl sulfide) is a high refractive index polymer. sigmaaldrich.com While specific studies on the polymerization of Propane, 2-(ethenylthio)-2-methyl- are not widely available, a patent mentions its use in photosensitive resin compositions, suggesting its potential role in the development of specialized polymeric materials. epo.org

The development of sulfur-containing polymers is an active area of research, with applications in advanced materials, such as those used in electronics and optics. mdpi.comrsc.org The synthesis of polymers from S-vinyl monomers has been a subject of review, highlighting the growing interest in this class of materials. rsc.org

Role as Versatile Intermediates in Advanced Chemical Transformations

Vinyl sulfides are key intermediates in a variety of advanced chemical transformations. They can undergo cycloaddition reactions, serving as dienophiles or dipolarophiles to construct complex ring systems. researchgate.net For example, vinyl sulfones, which can be derived from the oxidation of vinyl sulfides, are known to participate in [3+2] cycloaddition reactions. mdpi.com

Furthermore, vinyl sulfides are competent substrates in various metal-catalyzed cross-coupling reactions, including the Heck reaction, allowing for the formation of new carbon-carbon bonds. researchgate.net They can also be transformed into other valuable functional groups. For instance, vinyl sulfides can be converted to vinyl sulfoxides and vinyl sulfones through oxidation, each with its own unique reactivity profile. researchgate.net They have also been employed as aldehyde or ketone surrogates in reactions like the Fischer indole (B1671886) synthesis, demonstrating their utility in the synthesis of heterocyclic compounds. organic-chemistry.org The reactivity of tert-butyl vinyl sulfide (B99878) has been noted in a cross-metathesis reaction using a second-generation Grubbs catalyst. scribd.com

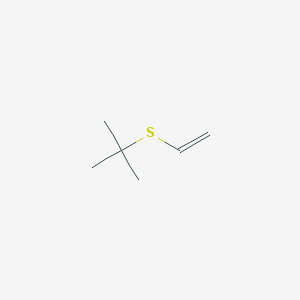

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylsulfanyl-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBBUPLGCPJGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161497 | |

| Record name | Propane, 2-(ethenylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-13-4 | |

| Record name | Propane, 2-(ethenylthio)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(ethenylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Propane, 2 Ethenylthio 2 Methyl Analogues

Electrophilic Addition Reactions to the Ethenyl Moiety

The electron-rich double bond of the ethenyl group in vinyl sulfide (B99878) analogues is susceptible to attack by electrophiles. This reactivity is central to many of their synthetic applications.

Proton Transfer and Sulfur-Stabilized Carbocation Formation

The electrophilic addition of a protic acid, such as hydrogen bromide (HBr), to an alkene like a 2-(ethenylthio)-2-methyl-propane analogue commences with the donation of π-electrons from the carbon-carbon double bond to the electrophile. libretexts.orgpressbooks.pub This initial step, known as protonation, results in the formation of a new carbon-hydrogen sigma bond and a carbocation intermediate. libretexts.orgpressbooks.pub The regioselectivity of this addition is governed by Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. pressbooks.pubuomustansiriyah.edu.iq

The stability of the resulting carbocation is a crucial factor in determining the reaction pathway. In the case of vinyl sulfide analogues, the sulfur atom plays a pivotal role in stabilizing the adjacent carbocation through resonance. The lone pair of electrons on the sulfur atom can be delocalized into the vacant p-orbital of the carbocationic center, thus distributing the positive charge and increasing the stability of the intermediate. This sulfur-stabilized carbocation is a key intermediate that dictates the outcome of subsequent nucleophilic attack.

Stepwise Electrophilic Addition with Sulfur Chlorides (e.g., p-TolSCl)

Analogous to the addition of protic acids, sulfur chlorides such as p-toluenesulfenyl chloride (p-TolSCl) can also undergo electrophilic addition to the ethenyl moiety of vinyl sulfides. The reaction of 2-methyl-1-propene with sulfur chloride (S₂Cl₂) is a known process. epa.gov Sulfur dichloride is a highly reactive, cherry-red liquid. youtube.com

The mechanism of this reaction is believed to proceed in a stepwise manner. The initial step involves the electrophilic attack of the sulfur atom of the sulfenyl chloride on the double bond, leading to the formation of a bridged thiiranium ion intermediate. This three-membered ring intermediate is then opened by the nucleophilic attack of the chloride ion. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, ultimately determining the structure of the final adduct.

Cycloaddition and Rearrangement Processes

Beyond simple additions, the vinyl sulfide functionality in analogues of Propane, 2-(ethenylthio)-2-methyl- facilitates a range of more complex transformations, including cycloadditions and rearrangements, which are powerful tools for ring construction and molecular diversification.

Michael Addition Pathways

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction. youtube.commdpi.com In the context of vinyl sulfide analogues, the ethenyl group can act as a Michael acceptor when appropriately activated, for instance, by an adjacent electron-withdrawing group. rsc.orgnih.gov The reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated system. youtube.com

The thia-Michael addition, specifically involving a thiol as the nucleophile, is a widely utilized transformation in organic and materials science. mdpi.com The reaction can be catalyzed by either a base or a nucleophile. mdpi.com In the base-catalyzed mechanism, the base deprotonates the thiol to generate a thiolate anion, which then acts as the nucleophile. mdpi.com The nucleophile-initiated pathway involves the direct attack of the nucleophile on the Michael acceptor. mdpi.com These reactions are often reversible. mdpi.com

The versatility of the Michael addition allows for the introduction of a wide array of substituents, and when coupled with subsequent intramolecular reactions, it can lead to the formation of cyclic structures. nih.govacs.org The stereochemistry of Michael additions involving vinyl sulfoxides has also been a subject of study. acs.org

Cycloaddition Reactions (e.g., [3+2] cycloaddition with arynes)

Cycloaddition reactions provide a direct and efficient route to cyclic compounds. Vinyl sulfides have been shown to participate in various cycloaddition processes, acting as the 2π-component. nih.gov A notable example is the [3+2] cycloaddition reaction with in situ generated arynes. nih.govbohrium.com This reaction leads to the formation of benzannulated sulfonium (B1226848) ylides. nih.govbohrium.com

The proposed mechanism involves the initial cycloaddition of the aryne to the vinyl sulfide to form a zwitterionic intermediate. This intermediate can then be trapped by an electrophile, such as through proton transfer, or react with a second molecule of the aryne. nih.govbohrium.com Subsequent β-elimination from the trapped intermediate can yield highly substituted alkenes with high stereoselectivity. nih.govbohrium.com Both experimental and computational studies have been employed to elucidate the mechanistic details of these cascade reactions. nih.govbohrium.com

Other types of cycloaddition reactions involving vinyl-containing systems include the Rhodium-catalyzed intramolecular [3+2] cycloaddition of 1-allene-vinylcyclopropanes and nih.govmdpi.com-cycloaddition reactions of certain diyls with 1,2-diketones. pku.edu.cnmdpi.com Diels-Alder reactions, a type of [4+2] cycloaddition, have also been explored with related systems. semanticscholar.org

Sulfur Ylide Formation and Rearrangements

Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are valuable intermediates in organic synthesis, often participating in reactions that form new carbon-carbon bonds. mdpi.com Vinylsulfonium ylides, though less studied, have shown interesting reactivity. researchgate.net

One method for the generation of sulfur ylides is through the reaction of sulfides with carbenes. baranlab.org As mentioned previously, the [3+2] cycloaddition of vinyl sulfides with arynes also provides a pathway to sulfonium ylides. nih.govbohrium.com The photolysis of aryl vinyl sulfides can also lead to the formation of thiocarbonyl ylides. documentsdelivered.com

Once formed, these ylides can undergo a variety of transformations. For example, they can be trapped by electrophiles or participate in rearrangement reactions. nih.govbohrium.commdpi.com The development of enantioselective reactions mediated by chiral sulfur ylides has enabled the synthesis of vinylcyclopropanes and vinylepoxides with high stereocontrol. sioc.ac.cn The reactivity of sulfur ylides is influenced by the oxidation state of the sulfur atom, with sulfonium ylides being more nucleophilic than sulfoxonium ylides. mdpi.com

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of vinyl sulfide analogues, these reactions provide a means to introduce new functional groups, extending their synthetic utility.

Heck Reactions with Sulfur-Containing Alkenes

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgbyjus.com When applied to sulfur-containing alkenes like vinyl sulfides, the reaction's efficiency and outcome are intricately linked to the oxidation state of the sulfur atom. researchgate.netorganic-chemistry.org

The general mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product. byjus.comlibretexts.org

Research has shown that using a palladium complex derived from the tetraphosphine cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) can effectively catalyze the Heck reaction of sulfur-containing alkenes with aryl bromides. researchgate.netorganic-chemistry.org However, the yields and reaction rates are highly dependent on the sulfur's oxidation state. researchgate.net Vinyl sulfides, for instance, tend to act as catalyst poisons, leading to low to moderate yields of the arylated alkene products, although the reaction often proceeds with high regio- and stereoselectivity, favoring the E isomer. organic-chemistry.org In contrast, phenyl vinyl sulfoxide (B87167) exhibits greater reactivity, affording satisfactory yields of the corresponding (E)-[2-(phenylsulfinyl)vinyl]benzene derivatives. researchgate.netorganic-chemistry.org The highest reactivity is observed with methyl vinyl sulfone, which consistently produces high yields of E-[2-(methylsulfonyl)vinyl]benzene derivatives. organic-chemistry.org

The choice of catalyst and ligands is crucial. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are used, newer systems, including those with N-heterocyclic carbene ligands or phosphine-imidazolium salts, have been developed to improve efficiency. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to regenerate the palladium(0) catalyst. wikipedia.org

| Sulfur-Containing Alkene | Oxidation State | Observed Yield | Reference |

|---|---|---|---|

| Vinyl Sulfide | S(II) | Low to Moderate | organic-chemistry.org |

| Phenyl Vinyl Sulfoxide | S(IV) | Satisfactory | researchgate.netorganic-chemistry.org |

| Methyl Vinyl Sulfone | S(VI) | Very High | organic-chemistry.org |

Competitive C-S Bond Activation in Catalytic Systems

In transition metal-catalyzed cross-coupling reactions, the activation of carbon-sulfur (C-S) bonds has emerged as a significant area of research, offering an alternative to traditional organohalide reagents. capes.gov.br Organosulfur compounds are readily available and their C-S bonds, while thermodynamically stable, can be catalytically cleaved. rsc.org This cleavage can sometimes compete with other desired reaction pathways, such as the Heck reaction.

The activation of C-S bonds can be achieved using various transition metals, including nickel rsc.org, palladium rsc.org, and others. acs.org Nickel catalysts are particularly attractive due to their lower cost and versatile reactivity. rsc.org The mechanism of C-S bond cleavage often involves oxidative addition of the C-S bond to the metal center. acs.org

In the context of palladium catalysis, which is central to the Heck reaction, the potential for C-S bond activation exists, especially with electron-rich heteroarenes. rsc.org This can lead to side reactions where the vinyl sulfide itself is cleaved, rather than participating in the intended C-C bond formation. The propensity for C-S bond cleavage versus Heck coupling is influenced by the specific catalyst system, the nature of the ligands, and the reaction conditions. For instance, visible light-triggered photoredox catalysis has been shown to facilitate the cleavage of C-S bonds in thioethers. unipr.it

Transition-metal-free methods for C-S bond cleavage have also been developed, utilizing reagents such as oxidants, acids, and bases, as well as photochemical and electrochemical approaches. rsc.org These alternative strategies highlight the diverse reactivity of the C-S bond and the potential for competitive reactions in catalytic systems designed for other transformations.

Transformations of the Sulfur Center

The sulfur atom in vinyl sulfides is a key site of reactivity, allowing for a range of chemical transformations that significantly alter the electronic properties and synthetic applications of the molecule.

Oxidation to Sulfoxides and Sulfones

The oxidation of vinyl sulfides to the corresponding vinyl sulfoxides and vinyl sulfones is a fundamental transformation. jchemrev.com This process is typically stepwise, with the initial oxidation to the sulfoxide being more facile than the subsequent oxidation to the sulfone. researchgate.net A variety of oxidizing agents can be employed for this purpose.

Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant used for this transformation, often in the presence of a catalyst. organic-chemistry.orgnih.gov For example, a recyclable silica-based tungstate (B81510) catalyst can be used with 30% H₂O₂ to selectively oxidize sulfides to either sulfoxides or sulfones at room temperature. organic-chemistry.org The selectivity can often be controlled by the reaction conditions. organic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (mCPBA) are also effective and have been used to oxidize vinyl sulfides to vinyl sulfones, often resulting in the exclusive formation of the E isomer. rsc.org

The oxidation state of the sulfur atom profoundly impacts the electronic nature of the vinyl group. While vinyl sulfides are generally electron-rich, the corresponding sulfoxides and, to an even greater extent, sulfones are electron-deficient and act as effective electron-acceptor groups. rsc.org This electronic modulation is crucial for their application in various synthetic strategies.

| Oxidizing Agent | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Silica-based tungstate | Sulfoxides and/or Sulfones | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Tantalum carbide | Sulfoxides | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Niobium carbide | Sulfones | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | - | Vinyl Sulfones (E isomer) | rsc.org |

| Chromic acid-pyridine | - | Sulfoxides (chemoselective) | jchemrev.com |

Formation of Sulfoximines and Sulfonimidamides

Further functionalization of the sulfur center can lead to the formation of sulfoximines and sulfonimidamides. These S(VI) aza-isosteres of sulfones and sulfonamides are gaining attention for their potential applications in medicinal chemistry and as electrophilic warheads. acs.orgnih.gov

The synthesis of vinyl sulfoximines can be achieved through various methods. One approach involves the direct conversion of sulfides using a hypervalent iodine reagent like (diacetoxy)iodobenzene in the presence of an ammonia (B1221849) source such as ammonium (B1175870) carbamate. mdpi.comrsc.org This one-pot process facilitates the transfer of both an oxygen and an NH group to the sulfur atom. mdpi.com Alternatively, sulfoximines can be prepared from sulfoxides via rhodium-catalyzed transfer of carbamates. organic-chemistry.org

Vinyl sulfonimidamides can also be synthesized through multi-step sequences. For instance, they can be prepared in a one-pot reaction from a hydroxysulfinylamine reagent, a vinylmagnesium bromide, and an amine. nih.gov These compounds are valuable as their electrophilicity can be tuned by modifying the substituent on the imidic nitrogen. nih.govrsc.org

Hydrolysis Mechanisms of Vinyl Sulfides

The hydrolysis of vinyl sulfides in acidic solutions proceeds through a mechanism analogous to that of vinyl ethers. cdnsciencepub.comcdnsciencepub.com The rate-determining step is the slow proton transfer to the carbon-carbon double bond, which results in the formation of a sulfur-stabilized carbocation. cdnsciencepub.comcdnsciencepub.com The subsequent steps leading to the final hydrolysis products, an aldehyde (or ketone) and a thiol, are rapid.

The rate of hydrolysis is influenced by the nature of the substituent on the sulfur atom. For example, in the hydrolysis of compounds with the structure RXCH=CH₂, the relative rates are significantly affected by the group 'R'. cdnsciencepub.com This reactivity trend is comparable to other systems that generate similarly stabilized carbocations. cdnsciencepub.com The hydrolysis of methyl vinyl sulfide has been studied in detail, and the kinetic data, including the Brønsted α value and the kinetic isotope effect (kH+/kD+), are consistent with this proposed mechanism. cdnsciencepub.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

While specific Density Functional Theory (DFT) studies focused solely on "Propane, 2-(ethenylthio)-2-methyl-" are not extensively documented, DFT remains a primary method for gaining mechanistic insights into related vinyl sulfides. nih.gov Methodologies such as B3LYP or MPW1PW91, often paired with basis sets like 6-31G(d,p) or 6-31++G(d,p), are standard for investigating the kinetics and mechanisms of gas-phase reactions. researchgate.net For "Propane, 2-(ethenylthio)-2-methyl-," DFT calculations could be employed to explore various reaction mechanisms, such as the electrophilic addition to the carbon-carbon double bond or reactions involving the sulfur atom's lone pairs. These calculations can help determine the stereoselectivity and regioselectivity of reactions by comparing the activation energies of different pathways. nih.gov For example, in the photochemical cross-coupling between thiols and alkenyl halides, DFT calculations have been used to support the pre-formation of a halogen-bonding complex that initiates the transformation. nih.gov Such approaches could clarify the role of intermediates and transition states in the reactions of tert-butyl vinyl sulfide (B99878).

Ab initio calculations, which are based on first principles without empirical parameterization, are crucial for obtaining highly accurate thermodynamic and kinetic data. e3s-conferences.org These methods are used to precisely calculate the energies of reactants, products, and transition states, which in turn allows for the derivation of fundamental rate parameters for elementary reaction steps. Though computationally more demanding than DFT, methods like the Complete Basis Set (CBS) are used to achieve "chemical accuracy" (typically within 1 kcal/mol), which is vital for building predictive kinetic models. acs.org For a molecule like "Propane, 2-(ethenylthio)-2-methyl-", ab initio calculations would be invaluable for characterizing the geometry and vibrational frequencies of transition states, confirming them as first-order saddle points on the potential energy surface and providing a solid theoretical foundation for its reaction kinetics. e3s-conferences.org

Modeling of Reaction Networks and Thermal Decomposition Pathways

Understanding the thermal stability and decomposition of a compound is critical for its handling and application. Modeling provides a systematic way to predict the products and pathways of pyrolysis. escholarship.org While specific models for "Propane, 2-(ethenylthio)-2-methyl-" are not found in the surveyed literature, the general approach used for vinyl polymers and other organic molecules can be outlined. researchgate.netresearchgate.net

The thermal decomposition process is governed by a network of elementary radical reactions, including bond fissions, hydrogen abstractions, and β-scission events. researchgate.net For "Propane, 2-(ethenylthio)-2-methyl-", several primary decomposition pathways can be hypothesized based on its structure:

Si-C Bond Homolysis : The weakest bonds are typically the first to break at high temperatures. In this molecule, the cleavage of the sulfur-tertiary carbon bond (C-S bond) would be a highly probable initiation step, yielding a stable tert-butyl radical and a vinylthio radical.

Molecular Elimination : Less common pathways could involve the molecular elimination of isobutene, forming ethenethiol, via a cyclic transition state.

Secondary Reactions : The initial radical fragments would undergo further reactions, such as hydrogen abstraction or decomposition, leading to a complex mixture of smaller molecules.

Kinetic modeling of this process would involve assigning rate constants to each elementary reaction, often derived from theoretical calculations or analogies with similar systems, to simulate the evolution of product distribution over time and temperature. researchgate.net

Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its fundamental reactivity. Analysis of orbital interactions and reactivity descriptors provides a predictive framework for its chemical behavior.

The electronic structure of "Propane, 2-(ethenylthio)-2-methyl-" is characterized by a significant interaction between the sulfur atom's non-bonding lone pair electrons and the π-system of the adjacent ethenyl (vinyl) group. This interaction, known as p,π-conjugation, involves the delocalization of the sulfur's p-orbital electrons across the C=C double bond.

This conjugative effect has a direct impact on the molecule's ionization energy. Research by Trofimov and colleagues demonstrated that the participation of neighboring multiple bonds and heteroatoms leads to the stabilization of the resulting radical cation upon ionization. For "Propane, 2-(ethenylthio)-2-methyl-", this stabilization results in a lower ionization energy than what would be expected for isolated alkyl sulfide or alkene moieties. The experimentally determined ionization energy provides quantitative evidence for this stabilization.

| Property | Value | Method | Reference |

| Ionization Energy | 8.07 ± 0.01 eV | Photoionization (PI) | Trofimov, et al., 1975 |

The electronic structure provides a basis for predicting reaction pathways. The p,π-conjugation in "Propane, 2-(ethenylthio)-2-methyl-" increases the electron density at the terminal carbon of the vinyl group, making it a likely site for electrophilic attack. The sulfur atom, with its lone pairs, also represents a nucleophilic center. Therefore, the molecule is expected to be reactive towards a variety of electrophiles.

Reactivity descriptors, which can be calculated using DFT, offer a more quantitative prediction. acs.org

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack.

Global Electrophilicity/Nucleophilicity : These indices quantify the ability of a molecule to accept or donate electrons, allowing for the classification of its reactivity in polar reactions. nih.gov

Based on these principles, one can predict that reactions like acid-catalyzed hydration would likely follow Markovnikov's rule, with the proton adding to the terminal carbon. The selectivity in more complex reactions, such as cycloadditions or radical additions, could be rationalized and predicted by detailed computational modeling of the competing transition states. nih.govmdpi.com

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon).

The ¹H NMR spectrum of "Propane, 2-(ethenylthio)-2-methyl-" provides a clear map of the different proton environments within the molecule. The spectrum is characterized by two main sets of signals corresponding to the tert-butyl group and the vinyl group.

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around 1.3 ppm. The integration of this peak corresponds to nine protons.

The three protons of the vinyl group (H₂C=CH-S) form a more complex system (an ABC spin system) because they are all chemically non-equivalent. This leads to three distinct signals, each exhibiting complex splitting patterns (typically a doublet of doublets).

The proton on the carbon adjacent to the sulfur atom (the α-proton) is expected to resonate at approximately 6.2-6.4 ppm.

The two terminal vinyl protons (the β-protons) are diastereotopic. The proton cis to the sulfur group typically appears around 5.1-5.3 ppm, while the proton trans to the sulfur group appears at a slightly different chemical shift in the same region.

In the context of polymer chemistry, these distinct NMR signals are invaluable for analyzing polymer chain end structures. If "Propane, 2-(ethenylthio)-2-methyl-" is used as a monomer or a chain-transfer agent, the characteristic signals of the tert-butyl and vinyl groups at the termini of the polymer chains can be identified and quantified to determine the extent of incorporation and to understand polymerization mechanisms.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet (s) | 9H |

| =CH-S- | ~6.3 | Doublet of Doublets (dd) | 1H |

| H₂C= (cis to S) | ~5.2 | Doublet of Doublets (dd) | 1H |

| H₂C= (trans to S) | ~5.2 | Doublet of Doublets (dd) | 1H |

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. For "Propane, 2-(ethenylthio)-2-methyl-", four distinct carbon signals are expected.

tert-Butyl Carbons: A signal for the three equivalent methyl carbons appears around 31 ppm. The quaternary carbon to which they are attached is found further downfield, typically around 45 ppm.

Vinyl Carbons: The two carbons of the vinyl group are magnetically inequivalent. The terminal methylene (B1212753) carbon (=CH₂) resonates at approximately 112 ppm, while the carbon atom directly bonded to the sulfur atom (-CH=) appears further downfield, around 135 ppm, due to the influence of the heteroatom.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~45 |

| H₂C= | ~112 |

| =CH-S- | ~135 |

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Support

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For "Propane, 2-(ethenylthio)-2-methyl-", with a molecular weight of 116.22 g/mol , the mass spectrum would show a molecular ion peak (M⁺•) at m/z 116. nist.gov

The ionization energy—the minimum energy required to remove an electron from the molecule—has been determined to be 8.07 ± 0.01 eV. nist.gov This value is characteristic of the molecule and reflects the electronic nature of the vinyl sulfide (B99878) system. nist.gov

Fragmentation patterns observed in the mass spectrum provide significant structural information and can support proposed reaction mechanisms. A dominant fragmentation pathway for this compound is the cleavage of the bond between the sulfur atom and the tert-butyl group. This results in the formation of a highly stable tert-butyl cation at m/z 57. This peak is often the base peak (the most intense peak) in the spectrum. The other fragment, the vinylthio radical, or its corresponding cation, would lead to a signal at m/z 59. The observation of these specific fragments is a key indicator for the presence of the tert-butyl vinyl sulfide structure in a reaction mixture. acs.org

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. The IR spectrum of "Propane, 2-(ethenylthio)-2-methyl-" displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the sp³ C-H bonds of the tert-butyl group. Weaker bands just above 3000 cm⁻¹ (around 3020-3080 cm⁻¹) are indicative of the sp² C-H bonds of the vinyl group.

C=C Stretching: A moderate absorption band in the region of 1580-1620 cm⁻¹ confirms the presence of the carbon-carbon double bond in the vinyl group.

C-H Bending: Characteristic bending vibrations for the tert-butyl group appear as two bands around 1365 cm⁻¹ and 1390 cm⁻¹. Bending vibrations for the vinyl protons (out-of-plane "wags") are also expected in the 900-1000 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond gives rise to a weak and often broad absorption in the fingerprint region, typically between 600-800 cm⁻¹. google.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Vinyl (=C-H) | 3020 - 3080 |

| C-H Stretch | Alkyl (-C-H) | 2850 - 2970 |

| C=C Stretch | Vinyl | 1580 - 1620 |

| C-H Bend | tert-Butyl | 1365 and 1390 |

| C-S Stretch | Thioether | 600 - 800 |

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthons for Complex Molecular Architectures

The strategic placement of the vinyl and tert-butyl groups on the sulfur atom imparts valuable reactivity to Propane, 2-(ethenylthio)-2-methyl-, making it an important synthon for the synthesis of a variety of heterocyclic and carbocyclic systems.

Precursors for Indole (B1671886) and Azaindole Derivatives via Fischer Indole Reactions

Vinyl sulfides, including Propane, 2-(ethenylthio)-2-methyl-, serve as effective surrogates for aldehydes or ketones in the Fischer indole synthesis. organic-chemistry.org This classical reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to produce an indole. By employing a vinyl sulfide (B99878), a diverse range of 3-substituted and 2,3-disubstituted indoles and azaindoles can be accessed. organic-chemistry.org The reaction typically proceeds by reacting the vinyl sulfide with an arylhydrazine in the presence of an acid catalyst like TsOH·H2O in a suitable solvent such as ethanol (B145695) or dichloroethane. organic-chemistry.org This methodology has proven valuable in the efficient preparation of biomedically relevant compounds. organic-chemistry.org

Building Blocks for Furoindolines and Chromane (B1220400) Scaffolds

The utility of vinyl sulfides extends to the synthesis of other important heterocyclic scaffolds. Research has demonstrated the application of vinyl sulfides in the preparation of furoindolines. organic-chemistry.org Furthermore, the reactivity of related vinyl ethers suggests the potential for Propane, 2-(ethenylthio)-2-methyl- to participate in reactions leading to chromane scaffolds, although specific examples with this exact compound are less documented. The general reactivity pattern of vinyl ethers, which can react with various electrophiles and participate in cyclization reactions, provides a basis for this potential application.

Intermediates for Cyclopentanes, Oxetanes, and Spirocyclic Systems

The carbon-carbon double bond in Propane, 2-(ethenylthio)-2-methyl- is susceptible to various cycloaddition reactions. While specific research focusing solely on this compound's use for these exact systems is not extensively detailed in the provided context, the analogous reactivity of tert-butyl vinyl ether provides strong evidence for its potential. For instance, tert-butyl vinyl ether is known to undergo [2+2] cycloaddition reactions. researchgate.net This suggests that Propane, 2-(ethenylthio)-2-methyl- could serve as an intermediate in the synthesis of substituted cyclobutanes, which can be further transformed into cyclopentane (B165970) derivatives. Additionally, the general reactivity of vinyl sulfides allows for their participation in reactions that could lead to the formation of oxetanes and spirocyclic systems under appropriate reaction conditions.

Carbohydrate-Derived Vinyl Sulfides in Ring-Closure Reactions

In the realm of carbohydrate chemistry, vinyl sulfides have demonstrated their utility in stereoselective ring-closure reactions. Arylsulfenyl chloride adducts of carbohydrate-derived glycals can react with vinyl ethers in the presence of a Lewis acid to form cyclic five-membered sulfonium (B1226848) salt intermediates. researchgate.net These intermediates can then react with various nucleophiles to furnish C-glycosides with high stereoselectivity. researchgate.net This principle can be extended to Propane, 2-(ethenylthio)-2-methyl-, suggesting its potential as a reactant in the synthesis of modified carbohydrate structures.

Development of Functional Polymers and Materials

The incorporation of sulfur atoms into polymer backbones can impart unique and desirable properties, such as enhanced thermal stability, refractive index, and optoelectronic characteristics. rsc.orgnih.gov Propane, 2-(ethenylthio)-2-methyl-, as a sulfur-containing vinyl monomer, is a valuable building block for the synthesis of such functional polymers.

Synthesis of Sulfur-Containing Polymers for Optoelectronic Materials

Sulfur-containing polymers are of significant interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.com The presence of sulfur atoms in the polymer chain can influence the material's electronic properties, such as charge transport and light absorption/emission. rsc.orgmdpi.com The polymerization of vinyl sulfides, like Propane, 2-(ethenylthio)-2-methyl-, can lead to the formation of poly(vinyl sulfide)s. These polymers, and copolymers derived from them, can be tailored to possess specific optoelectronic properties. The development of sulfur-containing polymers is a dynamic area of research, with ongoing efforts to create materials with improved performance and processability for next-generation electronic devices. rsc.orgnih.gov

Polymeric Materials with Tunable Refractive Indices

The incorporation of sulfur atoms into polymer structures is a well-established strategy for developing materials with high refractive indices. The high polarizability of the sulfur atom contributes significantly to the molar refractivity of the resulting polymer. While specific data for polymers derived from Propane, 2-(ethenylthio)-2-methyl- is not available, the broader class of poly(vinyl sulfides) and other sulfur-containing polymers demonstrates the potential for creating materials with tunable optical properties.

The refractive index of a polymer is influenced by its chemical composition and density. By copolymerizing different vinyl thioether monomers or by creating composite materials, the refractive index can be precisely controlled. For instance, the synthesis of linear and hyperbranched polyvinyl sulfide (PVS) materials through the selective radical mono-addition of thiols to phenyl-acetylene derivatives has been shown to yield polymers with high refractive indices, in the range of nD = 1.68–1.75. rsc.org These materials are also optically transparent and thermally stable up to 420 °C. rsc.org The hyperbranched architecture, in particular, has been demonstrated to offer improved performance in terms of light reflection and chromatic dispersion compared to linear analogues. rsc.org

Another approach involves the preparation of poly(thioether sulfone)s, which have exhibited high refractive indices and high Abbe's numbers, a measure of the material's dispersion. acs.orgresearchgate.net For example, a thermoplastic poly(thioether sulfone) was developed with a refractive index of 1.686 and an Abbe's number of 48.6. acs.orgresearchgate.net The combination of sulfide and sulfone moieties within the polymer chain contributes to these desirable optical properties.

The general strategy for achieving high refractive index polymers involves the incorporation of highly polarizable groups. Thiol-ene cross-linking of monomers containing P=S and P=Se groups has produced robust materials with refractive indices ranging from 1.66 to 1.75. acs.org This highlights the versatility of sulfur-containing compounds in the design of advanced optical materials.

Table 1: Refractive Indices of Various Sulfur-Containing Polymers

| Polymer Type | Monomers/Method | Refractive Index (nD) | Key Features |

| Polyvinyl Sulfide (PVS) | Thiol-yne polymerization | 1.68–1.75 | Optically transparent, thermally stable. rsc.org |

| Poly(thioether sulfone) (PES) | Michael polyaddition | 1.686 | High Abbe's number (48.6). acs.orgresearchgate.net |

| Thiol-ene cross-linked polymer | P=S and P=Se containing monomers | 1.66–1.75 | High polarizability from P=S and P=Se groups. acs.org |

Catalytic Applications in Organic Transformations

The sulfur atom in compounds like Propane, 2-(ethenylthio)-2-methyl- can act as a coordinating ligand for transition metals, suggesting potential applications in catalysis. Furthermore, polymers derived from such monomers could serve as supports for catalytic species.

Ligands in Metal-Catalyzed Processes

Thioethers are known to coordinate to a variety of transition metals, and complexes bearing sulfide ligands have been explored in a range of catalytic applications. acs.org While specific studies employing Propane, 2-(ethenylthio)-2-methyl- as a ligand were not identified, the vinyl group offers a site for potential polymerization or further functionalization, which could lead to novel ligand scaffolds.

The electronic properties of the thioether ligand can influence the activity and selectivity of the metal catalyst. For example, in nickel-catalyzed cross-coupling reactions, the nature of the ligand is crucial for the reaction outcome. acs.org The tert-butyl group in Propane, 2-(ethenylthio)-2-methyl- would exert a significant steric influence, potentially leading to selective transformations.

Heterogeneous Lewis Acid Catalysis based on Sulfide Organic Polymers

Polymers containing sulfide functionalities can be envisioned as supports for Lewis acidic metal centers, creating heterogeneous catalysts. The sulfur atoms within the polymer backbone could coordinate to metal ions, immobilizing them and allowing for easy separation of the catalyst from the reaction mixture. This approach combines the catalytic activity of the Lewis acid with the practical advantages of a solid-supported system.

While direct examples of heterogeneous Lewis acid catalysis based on poly(vinyl thioethers) are not prevalent in the reviewed literature, the principle is demonstrated by other functionalized polymers. The development of such catalytic systems would depend on the ability to control the loading and accessibility of the Lewis acidic sites within the polymer matrix.

Q & A

Q. What synthetic routes are recommended for preparing propane, 2-(ethenylthio)-2-methyl- in laboratory settings?

A viable method involves nucleophilic substitution using 2-chloro-2-methylpropane (tert-butyl chloride) and vinyl thiol (ethenylthiol). The reaction can proceed under alkaline conditions (e.g., KOH/ethanol) to promote deprotonation of the thiol, enhancing nucleophilicity. Alternatively, a thiol-ene "click" reaction between 2-methyl-2-propenyl derivatives and thiols under UV light or radical initiators (e.g., AIBN) may yield the target compound. Purity can be enhanced via distillation or column chromatography. Key challenges include controlling regioselectivity and avoiding polymerization of the vinyl group .

Q. How can IR spectroscopy and mass spectrometry confirm the structure of propane, 2-(ethenylthio)-2-methyl-?

- IR Spectroscopy : The vinyl thioether group (C=S stretching ~600–700 cm⁻¹) and C=C stretching (~1630 cm⁻¹) are critical markers. Compare with reference spectra of structurally analogous compounds like tert-butyl ethyl thioether .

- Mass Spectrometry : Electron ionization (EI-MS) typically fragments the molecule at the C–S bond, yielding peaks at m/z corresponding to [CH₂=CHS]+ (m/z ~61) and [C(CH₃)₂CH₂]+ (m/z ~57). High-resolution MS (HRMS) can confirm the molecular ion ([M]+) at m/z 118.23 (C₆H₁₀S) .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔrG°) for thioether derivatives?

Discrepancies in free energy values (e.g., ΔrG° = 57.3 kJ/mol in one study vs. 35.5 kJ/mol in another for analogous compounds) require cross-validation using:

- Experimental methods : Replicate measurements via calorimetry or equilibrium constant determinations under standardized conditions .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction energetics and compare with experimental data. Adjustments for solvent effects and entropy contributions are critical .

Q. How can computational chemistry predict the reactivity of propane, 2-(ethenylthio)-2-methyl- in radical-mediated reactions?

Transition state modeling (e.g., using Gaussian or ORCA software) can identify favorable radical addition pathways. For example:

- Simulate the thiol-ene reaction mechanism to assess activation barriers for sulfur-centered vs. carbon-centered radical intermediates.

- Compare computed bond dissociation energies (BDEs) of C–S and C–C bonds with experimental thermochemistry data .

Q. What challenges arise in characterizing sulfur-containing compounds via NMR, and how can they be mitigated?

- ³³S NMR limitations : Low natural abundance (0.76%) and quadrupolar relaxation make direct detection impractical. Instead, use indirect methods:

- ¹H NMR : Look for deshielded protons near sulfur (δ ~2.5–3.5 ppm for CH₂–S– groups) and vinyl protons (δ ~5.0–6.5 ppm).

- ¹³C NMR : Assign quaternary carbons (C(CH₃)₂) at δ ~30–35 ppm and vinyl carbons (CH₂=CH–S) at δ ~115–125 ppm.

- Heteronuclear Correlation (HETCOR) : 2D experiments (e.g., HSQC) can map ¹H-¹³C couplings near sulfur atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.